4-(3-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}imidazo[1,2-a]pyridin-2-yl)-2-methoxyphenol
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Overview
Description
4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is a complex organic compound that features a unique structure combining a chlorinated nitrophenyl group, an imidazo[1,2-a]pyridine core, and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL typically involves multi-step organic reactionsThe final step involves the methoxylation of the phenol group under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield .
Chemical Reactions Analysis
Types of Reactions
4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while oxidation can lead to the formation of quinones or other oxidized products .
Scientific Research Applications
4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butyl-2-chloro-6-{[(E)-(3-nitrophenyl)methylidene]amino}phenol: Similar structure but with a tert-butyl group instead of a methoxy group.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains an indole nucleus and is used for its antiviral properties.
Uniqueness
4-{3-[(E)-[(4-CHLORO-3-NITROPHENYL)METHYLIDENE]AMINO]IMIDAZO[1,2-A]PYRIDIN-2-YL}-2-METHOXYPHENOL is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C21H15ClN4O4 |
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Molecular Weight |
422.8 g/mol |
IUPAC Name |
4-[3-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]imidazo[1,2-a]pyridin-2-yl]-2-methoxyphenol |
InChI |
InChI=1S/C21H15ClN4O4/c1-30-18-11-14(6-8-17(18)27)20-21(25-9-3-2-4-19(25)24-20)23-12-13-5-7-15(22)16(10-13)26(28)29/h2-12,27H,1H3/b23-12+ |
InChI Key |
JPUYXWKZCAWBKO-FSJBWODESA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-])O |
Origin of Product |
United States |
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